molecular formula C18H14IO2P B3194606 Phenol, 3-(diphenylphosphinyl)-2-iodo- CAS No. 854937-67-0

Phenol, 3-(diphenylphosphinyl)-2-iodo-

Cat. No.: B3194606
CAS No.: 854937-67-0
M. Wt: 420.2 g/mol
InChI Key: RDDUMZSAQWADEC-UHFFFAOYSA-N
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Description

Phenol, 3-(diphenylphosphinyl)-2-iodo- is a complex organic compound that belongs to the class of phenolic compounds Phenolic compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This particular compound is notable for its unique structure, which includes a diphenylphosphinyl group and an iodine atom attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-(diphenylphosphinyl)-2-iodo- typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a phenol derivative followed by the introduction of the diphenylphosphinyl group. The iodination can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective substitution at the desired position on the phenol ring.

The introduction of the diphenylphosphinyl group can be accomplished through a reaction with diphenylphosphine oxide in the presence of a base, such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Phenol, 3-(diphenylphosphinyl)-2-iodo- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-(diphenylphosphinyl)-2-iodo- undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid, potassium permanganate, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while nucleophilic substitution of the iodine atom can produce a variety of substituted phenol derivatives.

Scientific Research Applications

Phenol, 3-(diphenylphosphinyl)-2-iodo- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phenolic compounds.

    Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Phenol, 3-(diphenylphosphinyl)-2-iodo- involves its interaction with molecular targets through its phenolic hydroxyl group and the diphenylphosphinyl moiety. The phenolic group can participate in hydrogen bonding and redox reactions, while the diphenylphosphinyl group can interact with various enzymes and proteins, potentially modulating their activity. The iodine atom can also play a role in halogen bonding and other interactions.

Comparison with Similar Compounds

Phenol, 3-(diphenylphosphinyl)-2-iodo- can be compared with other phenolic compounds, such as:

    Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.

    Diphenylphosphinyl Phenol: Similar structure but without the iodine atom.

    Iodophenol: Phenol with an iodine atom but lacking the diphenylphosphinyl group.

Properties

IUPAC Name

3-diphenylphosphoryl-2-iodophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14IO2P/c19-18-16(20)12-7-13-17(18)22(21,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDUMZSAQWADEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=C3I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14IO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462857
Record name Phenol, 3-(diphenylphosphinyl)-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854937-67-0
Record name Phenol, 3-(diphenylphosphinyl)-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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